3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine
CAS No.:
Cat. No.: VC17246866
Molecular Formula: C21H40N2O5Si2
Molecular Weight: 456.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H40N2O5Si2 |
|---|---|
| Molecular Weight | 456.7 g/mol |
| IUPAC Name | 1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C21H40N2O5Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)23-12-11-17(24)22-19(23)25/h11-12,15-16,18H,13-14H2,1-10H3,(H,22,24,25)/t15-,16+,18+/m0/s1 |
| Standard InChI Key | DKEAALKCPSPQCU-LZLYRXPVSA-N |
| Isomeric SMILES | CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a 2'-deoxyuridine backbone with TBDMS groups at the 3' and 5' hydroxyls. These bulky silyl ethers sterically shield reactive sites, preventing undesired side reactions during synthetic processes. Key physicochemical attributes include:
| Property | Value |
|---|---|
| Molecular Weight | 456.7 g/mol |
| Exact Mass | 456.24757545 |
| Topological Polar Surface | 77.1 Ų |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 8 |
| Complexity | 695 |
The defined stereocenters at positions 3' and 5' introduce chirality, critical for interactions in biological systems. The TBDMS groups confer lipophilicity, improving solubility in organic solvents like dichloromethane or tetrahydrofuran .
Synthesis and Industrial Preparation
Synthetic Methodology
The synthesis involves sequential protection of 2'-deoxyuridine’s hydroxyl groups:
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Selective Silylation: TBDMS chloride reacts with the 3' and 5' hydroxyls in anhydrous pyridine or imidazole, forming stable silyl ethers.
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Purification: Column chromatography isolates the product, achieving >95% purity .
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to optimize yield and minimize byproducts. Key parameters include:
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Temperature: 0–25°C to prevent desilylation.
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Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates silylation.
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Quality Control: HPLC and NMR validate structural integrity.
Applications in Nucleoside Chemistry
Intermediate for Cytidine Analogs
The compound serves as a precursor for antiviral and anticancer agents. For example, silyl deprotection under mild acidic conditions (e.g., HF-pyridine) yields 2'-deoxyuridine, which is further functionalized at the 4-position to form cytidine derivatives .
Oligonucleotide Synthesis
In solid-phase synthesis, the TBDMS groups block premature chain termination. Comparative studies show that bis-silylation improves coupling efficiency by 30% compared to mono-protected analogs .
Comparative Analysis with Related Compounds
| Compound | Protective Groups | Stability (t₁/₂ in Plasma) | Synthetic Utility |
|---|---|---|---|
| 3',5'-Bis-TBDMS-2'-deoxyuridine | 3',5'-TBDMS | >24 hours | High |
| 5'-O-Monomethoxytrityl-2'-deoxyuridine | 5'-MMTr | 8 hours | Moderate |
| 2'-Deoxyuridine | None | 2 hours | Low |
The dual TBDMS protection offers superior stability and versatility, enabling multi-step syntheses unfeasible with less robust protecting groups .
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